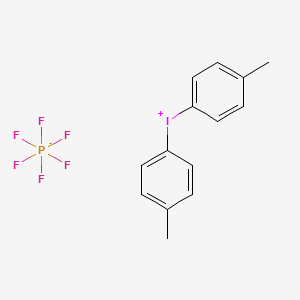

Bis(4-methylphenyl)iodonium hexafluorophosphate

描述

Bis(4-methylphenyl)iodonium hexafluorophosphate: is an organoiodine compound with the molecular formula C14H14F6IP and a molecular weight of 454.13 g/mol . It is a white powder that melts at 175-180 °C and exhibits an ultraviolet absorption peak at 267 nm . This compound is widely used as a photoinitiator in various photopolymerization processes.

准备方法

Synthetic Routes and Reaction Conditions: Bis(4-methylphenyl)iodonium hexafluorophosphate can be synthesized through the reaction of 4-methylphenyl iodide with hexafluorophosphoric acid in the presence of an oxidizing agent . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5 °C to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

化学反应分析

Types of Reactions: Bis(4-methylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form iodonium salts.

Reduction: It can be reduced to form iodides.

Substitution: It can undergo nucleophilic substitution reactions to form aryl iodides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Common reducing agents include and .

Substitution: Common nucleophiles include amines and thiols .

Major Products:

Oxidation: Iodonium salts.

Reduction: Aryl iodides.

Substitution: Aryl-substituted products.

科学研究应用

Photoinitiators in Polymer Chemistry

Role in UV-Curable Coatings and Adhesives:

BPI is predominantly used as a photoinitiator in ultraviolet (UV)-curable coatings and adhesives. Its ability to rapidly initiate polymerization upon exposure to UV light enhances production efficiency in industries such as automotive and electronics. The compound facilitates the curing process by generating reactive species that promote the polymerization of acrylate monomers.

Case Study:

A study highlighted the effectiveness of BPI in initiating the polymerization of acrylate systems, demonstrating conversion rates between 33.50% and 46.49% under UV light exposure, which indicates its efficiency as a photoinitiator .

Organic Synthesis

Formation of Aryl and Vinyl Compounds:

In organic synthesis, BPI serves as a crucial reagent for forming aryl and vinyl compounds. This application is particularly valuable in pharmaceutical and agrochemical research, where the synthesis of complex organic molecules is required.

Data Table: Organic Synthesis Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Research | Synthesis of active pharmaceutical ingredients | Aryl amines, vinyl derivatives |

| Agrochemical Research | Development of herbicides and pesticides | Aryl-substituted herbicides |

Electrochemical Applications

Development of Advanced Batteries and Fuel Cells:

BPI is utilized in electrochemical studies to improve charge transfer efficiency in advanced battery systems and fuel cells. Its properties enhance the performance of these energy storage devices.

Case Study:

Research involving the electrochemical reduction of BPI demonstrated its potential in enhancing the physicochemical properties of electrodes used in batteries, leading to improved energy efficiency .

Material Science

High-Performance Materials:

The unique properties of BPI make it suitable for developing high-performance materials utilized in electronics and nanotechnology. Its stability and precision allow for advancements in material design.

Comparison Study:

A study compared BPI with other iodonium salts for functionalizing black phosphorus, showcasing its effectiveness in creating stable electronic materials .

Biomedical Research

Drug Delivery Systems:

In biochemistry, BPI is explored for its potential in drug delivery systems. Its ability to target and release therapeutic agents effectively makes it a promising candidate for developing innovative medical treatments.

Case Study:

Research indicated that BPI could enhance drug delivery efficacy by improving the stability and release rates of encapsulated drugs, thus offering advantages over traditional delivery methods .

作用机制

Bis(4-methylphenyl)iodonium hexafluorophosphate exerts its effects through the generation of reactive intermediates upon exposure to ultraviolet light. These intermediates can initiate polymerization reactions by forming covalent bonds with monomers. The molecular targets include epoxides and vinyl ethers , and the pathways involved include radical and cationic polymerization .

相似化合物的比较

- Diphenyliodonium hexafluorophosphate

- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate

- Bis(4-bromophenyl)iodonium triflate

- Diphenyliodonium chloride

- Bis(pyridine)iodonium tetrafluoroborate

Uniqueness: Bis(4-methylphenyl)iodonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Its specific structure allows for selective modification of biomolecules and precise control over photochemical reactions .

生物活性

Bis(4-methylphenyl)iodonium hexafluorophosphate (BMPI) is a chemical compound with the CAS number 60565-88-0, known for its applications in photopolymerization and as a photoinitiator in various chemical processes. This article explores the biological activity of BMPI, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula: C₁₄H₁₄F₆IP

- Molecular Weight: 454.13 g/mol

- Appearance: White crystalline powder

- Melting Point: 175 – 180 °C

- Purity: ≥98% (NMR) .

BMPI acts primarily as a photoinitiator, generating reactive species upon exposure to UV or visible light. The mechanism involves the following steps:

- Photon Absorption: Upon irradiation, BMPI absorbs light, leading to the homolytic cleavage of the iodonium bond.

- Radical Generation: This cleavage produces aryl radicals that can initiate polymerization reactions by reacting with monomers or oligomers.

- Cationic Polymerization: The generated species can also participate in cationic polymerization, making it versatile for various applications in materials science and biomedicine .

1. Antibacterial Coatings

BMPI has been explored in the development of antibacterial coatings. A study demonstrated its effectiveness when combined with β-carotene and limonene derivatives under visible light exposure. The resulting coatings exhibited significant antibacterial properties against common pathogens, suggesting potential applications in medical devices and surface treatments .

2. Photopolymerization in Biomedical Applications

Recent research highlights BMPI's role in creating biocompatible materials through photopolymerization techniques. For instance, it has been utilized to synthesize hydrogels that can be used for drug delivery systems and tissue engineering scaffolds. The ability to control the polymerization process allows for the tailoring of material properties to meet specific biomedical requirements .

3. Functionalization of Black Phosphorus

BMPI has been studied for its ability to functionalize black phosphorus, enhancing its stability and potential applications in electronics and photonics. This functionalization process involves covalent bonding facilitated by the reactive aryl radicals generated from BMPI upon UV exposure .

Case Studies

Safety and Handling

BMPI is classified as a hazardous material due to its corrosive nature; it can cause severe skin burns and eye damage upon contact. Proper handling procedures include using personal protective equipment (PPE) such as gloves and goggles, and working in a well-ventilated area to minimize exposure .

属性

IUPAC Name |

bis(4-methylphenyl)iodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLVGWWCRPPKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976005 | |

| Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-88-0 | |

| Record name | 4,4′-Dimethyldiphenyliodonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60565-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-tolyl)iodonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。